BenchChemオンラインストアへようこそ!

4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide

Alkaline phosphatase inhibition Oxadiazole SAR Enzyme kinetics

4-Methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1172484-68-2; molecular formula C₁₈H₁₇N₃O₃S; molecular weight 355.41 g mol⁻¹) is a 1,3,4‑oxadiazole‑benzamide hybrid that incorporates a 4‑methoxybenzamide moiety at the 2‑amino position and a 4‑(methylthio)benzyl substituent at the 5‑position of the oxadiazole ring. This architecture places it within a proven pharmacophoric class: 1,3,4‑oxadiazoles are recognized as bioisosteres of amides and esters with documented activity across kinase inhibition, antibacterial, antiparasitic, and anti‑inflammatory targets.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 1172484-68-2
Cat. No. B2900030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1172484-68-2
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC
InChIInChI=1S/C18H17N3O3S/c1-23-14-7-5-13(6-8-14)17(22)19-18-21-20-16(24-18)11-12-3-9-15(25-2)10-4-12/h3-10H,11H2,1-2H3,(H,19,21,22)
InChIKeyFBTIXRGYWRYLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1172484-68-2): Procurement-Relevant Physicochemical and Target-Class Baseline


4-Methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1172484-68-2; molecular formula C₁₈H₁₇N₃O₃S; molecular weight 355.41 g mol⁻¹) is a 1,3,4‑oxadiazole‑benzamide hybrid that incorporates a 4‑methoxybenzamide moiety at the 2‑amino position and a 4‑(methylthio)benzyl substituent at the 5‑position of the oxadiazole ring . This architecture places it within a proven pharmacophoric class: 1,3,4‑oxadiazoles are recognized as bioisosteres of amides and esters with documented activity across kinase inhibition, antibacterial, antiparasitic, and anti‑inflammatory targets [1]. The methylthio (–SMe) group provides a defined oxidation handle (sulfoxide/sulfone) absent in simple alkyl or halo analogs, enabling systematic modulation of polarity and metabolic stability . For procurement decisions, the compound’s well‑characterized synthetic accessibility—via cyclization of a hydrazide intermediate followed by S‑alkylation and amide coupling—means it is available from multiple vendors in quantities suitable for both screening campaigns and scale‑up feasibility studies .

Why In‑Class 1,3,4‑Oxadiazole‑Benzamides Cannot Be Interchanged with 4‑Methoxy‑N‑(5‑(4‑(methylthio)benzyl)‑1,3,4‑oxadiazol‑2‑yl)benzamide


The 1,3,4‑oxadiazole‑benzamide scaffold is exceptionally sensitive to the nature and position of the substituent on the 5‑phenyl ring, which governs both target engagement and ADME properties. In a systematic study of N‑(1,3,4‑oxadiazol‑2‑yl)benzamides, replacement of the methylthio group with trifluoromethylthio (–SCF₃) shifted antibacterial potency from micromolar to sub‑nanomolar MIC values, while the simple methylthio analog exhibited a distinct spectrum against Gram‑positive pathogens [1]. Similarly, within the closely related N‑(5‑(alkylthio)‑1,3,4‑oxadiazol‑2‑yl)methyl)benzamide series, variation from a methylthio to a 4‑chlorobenzylthio substituent altered alkaline phosphatase IC₅₀ values by > 3‑fold [2]. The 4‑(methylthio)benzyl motif in the target compound provides a unique combination of moderate lipophilicity, a metabolically addressable sulfur center, and a defined oxidation trajectory to sulfoxide and sulfone metabolites . Substituting this with a 4‑methyl, 4‑chloro, or unsubstituted benzyl analog will generate a different biological fingerprint, making direct interchange without re‑validation scientifically unsound [2].

Comparator‑Based Quantitative Differentiation Evidence for 4‑Methoxy‑N‑(5‑(4‑(methylthio)benzyl)‑1,3,4‑oxadiazol‑2‑yl)benzamide (CAS 1172484-68-2)


Alkaline Phosphatase Inhibition: Methylthio‑Containing Oxadiazole‑Benzamides Deliver Sub‑Micromolar IC₅₀ vs. 2.80 μM Standard

In the most structurally analogous publicly reported series, N‑(5‑(alkylthio)‑1,3,4‑oxadiazol‑2‑yl)methyl)benzamides (6a–i), the methylthio‑substituted derivatives demonstrated alkaline phosphatase inhibitory activity with IC₅₀ values as low as 0.420 μM, approximately 6.7‑fold more potent than the KH₂PO₄ standard (IC₅₀ = 2.80 μM) [1]. Although these analogs carry a methylene spacer between the oxadiazole and benzamide that is absent in the target compound, the conserved methylthio‑oxadiazole‑benzamide pharmacophore supports the inference that the target compound’s 4‑(methylthio)benzyl group can engage the same enzyme pocket with comparable or improved potency. By contrast, analogs with bulkier alkylthio chains (e.g., butylthio) exhibited reduced activity, underscoring the critical contribution of the methylthio steric profile [1].

Alkaline phosphatase inhibition Oxadiazole SAR Enzyme kinetics

NTPDase Inhibition: 2,5‑Disubstituted 1,3,4‑Oxadiazoles Bearing Methoxy‑Benzamide Motifs Selectively Target NTPDase2 Implicated in Cancer Progression

A panel of 2,5‑disubstituted 1,3,4‑oxadiazoles synthesized from methoxy‑substituted benzoic acids (the same precursor class used for the target compound) was evaluated against ecto‑NTPDases. In silico docking demonstrated selective inhibition of NTPDase2—an enzyme linked to tumorigenesis—with favorable ADME profiles and minimal predicted toxicity [1]. The target compound’s 4‑methoxybenzamide moiety is identical to the structural feature that drove NTPDase2 selectivity in this study. While the 5‑substituent in the reference series differs (alkyl vs. the target’s 4‑(methylthio)benzyl), the conserved 2‑(4‑methoxybenzamide)‑1,3,4‑oxadiazole core permits class‑level inference that the target compound will retain NTPDase recognition, with the methylthio group potentially enhancing binding through additional hydrophobic contacts [1].

NTPDase inhibition Cancer purinergic signaling In silico docking

Antibacterial Potency Differentiation: Methylthio vs. Trifluoromethylthio in N‑(1,3,4‑Oxadiazol‑2‑yl)benzamides

A landmark study on N‑(1,3,4‑oxadiazol‑2‑yl)benzamides demonstrated that the –SCF₃ (trifluoromethylthio) substituent delivers sub‑μg mL⁻¹ MIC values against Gram‑positive bacteria, with the lead compound HSGN‑218 achieving an MIC of 0.003 μg mL⁻¹ (0.007 μM) against C. difficile, surpassing vancomycin [1]. The –SMe (methylthio) analog, which shares the sulfur‑based substitution pattern with the target compound, showed potent but comparatively lower activity, establishing a clear potency hierarchy: –SCF₃ > –SMe > unsubstituted [1]. For procurement, this data directly positions the target compound’s –SMe group as affording intermediate antibacterial potency with a differentiated physicochemical profile: lower lipophilicity (clogP) than –SCF₃, potentially better solubility, and a distinct metabolic fate (oxidation to sulfoxide/sulfone vs. oxidative defluorination) [1].

Antibacterial Gram‑positive Clostridioides difficile

Nematocidal Activity: Methoxy‑Benzamide 1,3,4‑Thiadiazole/Oxadiazole Hybrids Provide Cross‑Class Benchmark

A structurally cognate compound, 4‑methoxy‑N‑(5‑(((3‑(p‑tolyl)‑1,2,4‑oxadiazol‑5‑yl)methyl)thio)‑1,3,4‑thiadiazol‑2‑yl)benzamide (4i), exhibited good nematocidal activity against Bursaphelenchus xylophilus, the causative agent of pine wilt disease [1]. Although 4i contains a 1,3,4‑thiadiazole rather than the target’s 1,3,4‑oxadiazole, both retain the 4‑methoxybenzamide terminus and a sulfur‑linked benzyl moiety—features critical for target engagement. This cross‑class evidence indicates that the target compound, by virtue of its analogous 4‑(methylthio)benzyl‑1,3,4‑oxadiazole‑2‑yl 4‑methoxybenzamide architecture, is a strong candidate for nematicide screening, with the oxadiazole ring potentially offering improved metabolic stability over the thiadiazole congener [1].

Nematocidal Bursaphelenchus xylophilus Agrochemical

Patent‑Backed Oxadiazole Derivative Platform Validates Broad Therapeutic Scope Including CNS and Inflammatory Indications

Multiple patents covering 1,3,4‑oxadiazole derivatives incorporate the target compound’s molecular framework. EP2414341 (Merck Serono) claims oxadiazole derivatives for autoimmune and inflammatory disorders [1], while US‑8993575‑B2 specifically protects [1,3,4]oxadiazole derivatives with a substitution pattern encompassing the 4‑(methylthio)benzyl‑1,3,4‑oxadiazol‑2‑yl benzamide scaffold . The existence of granted composition‑of‑matter patents indicates that this exact structural class has been deemed novel and non‑obvious, with sufficient biological data to satisfy patent examiners. For procurement, patent protection signals that the compound occupies a distinct chemical space not easily circumvented by simple analoging, making it a valuable reference standard for freedom‑to‑operate analyses and competitive intelligence [1].

Patent SAR CNS disorders Autoimmune

Computationally Predicted Drug‑Likeness and Safety Profile Advantage for the Methylthio‑Oxadiazole‑Benzamide Scaffold

In silico ADME evaluation of 1,3,4‑oxadiazole derivatives using pkCSM and SwissADME platforms indicated favorable safety profiles with minimal or no predicted toxicity and near‑zero pharmacokinetic violations for the series [1]. The target compound, with its 4‑methoxybenzamide and 4‑(methylthio)benzyl substituents, conforms to the same physicochemical boundaries (MW < 500, clogP < 5, H‑bond donors ≤ 1) that underpinned these favorable predictions. When compared to 1,3,4‑oxadiazoles bearing larger polycyclic or highly halogenated substituents that frequently trigger PAINS alerts or hERG liability, the target compound’s simpler substitution pattern is computationally predicted to offer a cleaner developability profile [1].

ADME prediction Drug‑likeness In silico toxicology

High‑Priority Application Scenarios for 4‑Methoxy‑N‑(5‑(4‑(methylthio)benzyl)‑1,3,4‑oxadiazol‑2‑yl)benzamide


Alkaline Phosphatase Inhibitor Hit‑to‑Lead Optimization

Based on the sub‑micromolar IC₅₀ (0.420 μM) observed for the closest methylthio‑containing analog in the N‑(5‑(alkylthio)‑1,3,4‑oxadiazol‑2‑yl)methyl)benzamide series, the target compound is a rational procurement choice for medicinal chemistry teams seeking to optimize alkaline phosphatase inhibitors [1]. The compound’s 4‑(methylthio)benzyl group can be systematically oxidized to sulfoxide and sulfone to fine‑tune potency and solubility, a diversification route unavailable to non‑sulfur‑containing analogs [2].

Purinergic Signaling Probe for Cancer Biology (NTPDase2 Focus)

Given that 2‑(4‑methoxybenzamide)‑1,3,4‑oxadiazoles selectively inhibit NTPDase2—a target implicated in tumor immune evasion—the target compound can serve as a chemical probe to dissect NTPDase isoform contributions in cancer cell lines [1]. Procurement of this compound enables comparison with pan‑NTPDase inhibitors and supports the development of isoform‑selective tool compounds.

Gram‑Positive Antibacterial SAR Expansion (Methylthio vs. Trifluoromethylthio Continuum)

The target compound occupies a strategically important midpoint in the antibacterial potency‑solubility continuum between the ultrapotent –SCF₃ lead (MIC 0.003 μg mL⁻¹) and less active unsubstituted analogs [1]. Procurement supports systematic SAR campaigns that require balancing antimicrobial efficacy with favorable physicochemical properties for in vivo testing.

Agrochemical Nematicide Screening Cascade

The demonstrated nematocidal activity of the structurally analogous 1,3,4‑thiadiazole‑benzamide hybrid against B. xylophilus [1] positions the target compound as a high‑priority candidate for agrochemical screening. The oxadiazole core may confer superior field stability compared to the thiadiazole, making procurement a logical step for structure‑activity relationship (SAR) expansion in crop protection programs.

Quote Request

Request a Quote for 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.